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Compound of Interest

Compound Name: N-ethyl-N-methylpropan-2-amine

Cat. No.: B14665218 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for N-ethyl-N-
methylpropan-2-amine (CAS No. 39198-07-7), a tertiary amine of interest in various chemical

and pharmaceutical research domains. This document presents its nuclear magnetic

resonance (NMR) and infrared (IR) spectroscopic data, detailed experimental protocols for data

acquisition, and a logical workflow for its spectroscopic analysis.

Molecular Structure and Spectroscopic Overview
N-ethyl-N-methylpropan-2-amine, with the molecular formula C6H15N, possesses a tertiary

amine functional group. Its structure consists of an isopropyl group, an ethyl group, and a

methyl group attached to a central nitrogen atom. This asymmetrical arrangement gives rise to

a unique spectroscopic fingerprint, which is detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The following sections present the ¹H and ¹³C NMR data for N-ethyl-N-
methylpropan-2-amine.

¹H NMR Spectroscopic Data
The proton NMR spectrum of N-ethyl-N-methylpropan-2-amine exhibits distinct signals

corresponding to the different proton environments in the molecule. The chemical shifts (δ) are
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reported in parts per million (ppm) relative to a standard reference.

Assignment
Chemical Shift (δ)

ppm
Multiplicity Integration

-CH(CH₃)₂ ~2.7 - 2.9 Septet 1H

-N-CH₂-CH₃ ~2.3 - 2.5 Quartet 2H

-N-CH₃ ~2.1 - 2.2 Singlet 3H

-CH₂-CH₃ ~0.9 - 1.1 Triplet 3H

-CH(CH₃)₂ ~0.9 - 1.0 Doublet 6H

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum provides information on the different carbon environments within

the molecule.

Assignment Chemical Shift (δ) ppm

-CH(CH₃)₂ ~50 - 55

-N-CH₂-CH₃ ~45 - 50

-N-CH₃ ~35 - 40

-CH( CH₃)₂ ~18 - 22

-CH₂-CH₃ ~12 - 16

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of N-ethyl-N-methylpropan-2-
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amine is characterized by the absence of N-H stretching vibrations, a key feature of tertiary

amines.

Wavenumber (cm⁻¹) Vibrational Mode Intensity

2960 - 2975 C-H stretch (alkane) Strong

2850 - 2870 C-H stretch (alkane) Strong

1450 - 1470 C-H bend (alkane) Medium

1365 - 1385
C-H bend (alkane, isopropyl

gem-dimethyl)
Medium-Strong

1150 - 1250 C-N stretch (tertiary amine) Medium-Weak

Experimental Protocols
The following are generalized protocols for the acquisition of NMR and IR spectra of aliphatic

amines like N-ethyl-N-methylpropan-2-amine.

NMR Spectroscopy Protocol
4.1.1. Sample Preparation:

Approximately 5-20 mg of the amine sample is dissolved in about 0.6-0.7 mL of a deuterated

solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), is added for

calibration of the chemical shift scale to 0.00 ppm.

4.1.2. Data Acquisition:

The NMR tube is placed in the spectrometer's probe.

The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.

The magnetic field homogeneity is optimized by shimming to obtain sharp spectral lines.
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For ¹H NMR, a standard single-pulse experiment is typically performed. Key parameters

include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-

4 seconds. Typically, 8-16 scans are sufficient.

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single

lines for each carbon. A longer relaxation delay (e.g., 2-10 seconds) and a larger number of

scans are generally required due to the lower natural abundance and smaller gyromagnetic

ratio of the ¹³C nucleus.

FT-IR Spectroscopy Protocol
4.2.1. Sample Preparation (Neat Liquid):

A single drop of the neat liquid amine is placed between two polished potassium bromide

(KBr) or sodium chloride (NaCl) salt plates.

The plates are gently pressed together to form a thin liquid film.

4.2.2. Data Acquisition:

A background spectrum of the empty spectrometer is recorded to subtract the contributions

of atmospheric water and carbon dioxide.

The prepared salt plates are placed in the sample holder of the FT-IR spectrometer.

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber

(cm⁻¹).

Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic analysis of an unknown sample suspected to be N-
ethyl-N-methylpropan-2-amine is outlined below. This process integrates the information from

both NMR and IR spectroscopy to confirm the structure.
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Spectroscopic Analysis of N-ethyl-N-methylpropan-2-amine

Unknown Sample

Acquire IR Spectrum

FT-IR Spectroscopy

Acquire NMR Spectra
(¹H and ¹³C)

NMR Spectroscopy

Analyze IR Data:
- Check for C-H and C-N stretches
- Confirm absence of N-H stretch

Analyze ¹H NMR Data:
- Chemical Shifts

- Integration
- Multiplicity

Analyze ¹³C NMR Data:
- Number of signals
- Chemical Shifts

Propose Structure:
N-ethyl-N-methylpropan-2-amine

Confirm Structure

Data Correlation

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic identification of N-ethyl-N-methylpropan-2-
amine.

To cite this document: BenchChem. [Spectroscopic Profile of N-ethyl-N-methylpropan-2-
amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14665218#spectroscopic-data-of-n-ethyl-n-
methylpropan-2-amine-nmr-ir]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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